![molecular formula C10H18ClNO2 B6604246 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2741515-57-9](/img/structure/B6604246.png)
1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
ASDH can be synthesized via the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid. Another method involves the reaction of 1-decanol with N-(1-alkoxy-3-oxopropan-2-yl)pyrrolidine-2-carboxamides, followed by acid hydrolysis.Molecular Structure Analysis
ASDH has a molecular weight of 223.7 g/mol. The compound is optically active and exists as a single enantiomer.Chemical Reactions Analysis
ASDH exhibits various chemical reactions. For example, it can undergo N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation .Physical And Chemical Properties Analysis
ASDH is a stable, white to off-white crystalline powder. It has a melting point of 215-220°C. The compound is soluble in water and methanol and slightly soluble in ethanol and acetone.Scientific Research Applications
Insecticides: Spirotetramat
Spirotetramat, a second-generation insecticide developed by Bayer CropScience, features a spirocyclic core similar to ASDH. It has demonstrated efficacy and safety for crops. Researchers continue to explore the structure-activity relationship of spirocyclic insecticides, aiming for improved pest control while minimizing environmental impact .
Other Spirocyclic Derivatives
Beyond the specific applications mentioned, ASDH derivatives may find use in diverse areas. Researchers investigate their potential as ligands in coordination chemistry, as chiral building blocks for asymmetric synthesis, and even in materials science (e.g., liquid crystals). The spirocyclic motif offers exciting opportunities for innovation.
Mechanism of Action
While the exact mechanism of action of ASDH is not fully understood, it has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. It also exhibits anticancer activity in some cell lines.
Future Directions
properties
IUPAC Name |
1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAXEOSORWPUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(CC2)C(=O)O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride |
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